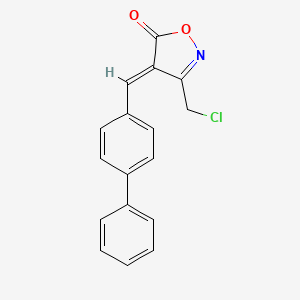

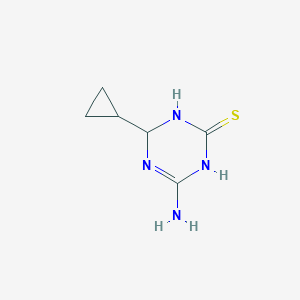

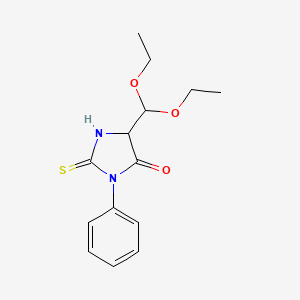

![molecular formula C18H14ClNO3 B1327012 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde CAS No. 921142-26-9](/img/structure/B1327012.png)

4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often begins with a starting compound that undergoes various reactions to introduce different functional groups. For instance, paper describes the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting material for synthesizing a series of compounds with potential lipase and α-glucosidase inhibition. The synthesis involves cyclization, aminomethylation, and characterization by spectroscopic methods such as IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been studied using various techniques. For example, paper discusses the X-ray diffraction and DFT-calculated structures of a triazole compound, providing insights into dihedral angles and intermolecular interactions. These studies are crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization, aminomethylation, esterification, and the formation of Schiff bases and formazans, as described in papers and . These reactions are essential for creating compounds with the desired biological properties and for exploring the chemical space around the core heterocyclic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using spectroscopic techniques and elemental analysis. The antimicrobial activity is evaluated in vitro against various bacterial and fungal strains, as mentioned in papers and . The binding mode of one compound into the active site of a bacterial enzyme is also investigated, highlighting the importance of these properties in the development of new therapeutic agents.

Applications De Recherche Scientifique

Synthesis and Optical Properties

4-Methyl(methoxy or chloro)benzaldehyde, closely related to the specified compound, has been used in the synthesis of substituted 2-styryl-8-quinolinol, leading to aluminum and zinc complexes. These complexes exhibit enhanced thermal stability and improved processability, being soluble in common organic solvents. They emit blue-green light with photoluminescence (PL) in the range of 513–576 nm, indicating potential applications in optical materials and light-emitting devices (Barberis & Mikroyannidis, 2006).

Heterocyclic Compound Synthesis

A derivative of 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde has been used as a starting compound for synthesizing various heterocyclic compounds. These compounds show promise in biological applications, including lipase and α-glucosidase inhibition, suggesting their potential use in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activities

Another study involved the synthesis of novel 1,2,4-triazole derivatives, starting from a closely related compound. These derivatives demonstrated antimicrobial activities, indicating their potential as new therapeutic agents in combating microbial infections (Bektaş et al., 2007).

Antioxidant Additives

In a different study, a related compound was used to synthesize thiazoles evaluated as antioxidant additives for lubricating oils. This suggests its potential application in industrial processes and material sciences (Amer et al., 2011).

Propriétés

IUPAC Name |

4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-12-17(11-22-16-8-2-13(10-21)3-9-16)20-18(23-12)14-4-6-15(19)7-5-14/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDOKSAJCOAQRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

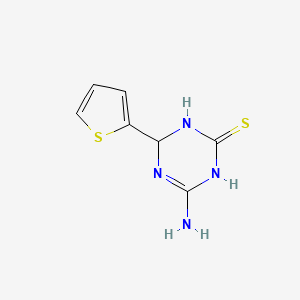

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

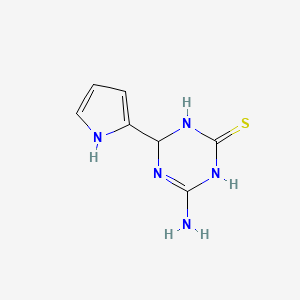

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

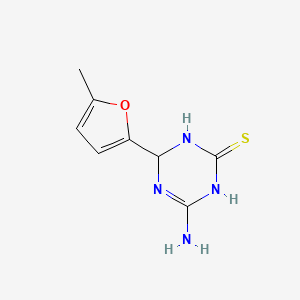

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)